Ethyl 3-[1-(azepan-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
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Overview
Description
ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE involves multiple steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A benzimidazole derivative used as an anthelmintic.
Albendazole: Another anthelmintic benzimidazole derivative.
Thiabendazole: Used as an antifungal and anthelmintic agent.
Uniqueness
ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE is unique due to its complex structure, which includes an azepanyl group and a cyano group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 3-[1-(azepan-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C24H28N4O2/c1-3-30-22(29)13-12-18-17(2)19(16-25)23-26-20-10-6-7-11-21(20)28(23)24(18)27-14-8-4-5-9-15-27/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3 |
InChI Key |
JQZCKOFBTYDPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCCCC4 |
Origin of Product |
United States |
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